
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other bioactive compounds. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can lead to changes in their reactivity and biological activity. It has also been shown to inhibit the activity of certain enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of certain enzymes. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is its versatility, as it can be used in a wide range of applications, from the synthesis of metal complexes to the development of new drugs. It is also relatively easy to synthesize and has a high purity. However, one of the main limitations of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, including its use in the development of new drugs for the treatment of cancer and other diseases, its potential as a diagnostic tool for the detection of metal ions in biological samples, and its use in the development of new materials with unique properties. Further research is also needed to better understand the mechanism of action of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate and its potential toxicity, which can have important implications for its use in scientific research and drug development.
Conclusion:
In conclusion, Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a chemical compound with significant potential in various fields of scientific research. Its versatility, ease of synthesis, and potential applications make it an exciting area of study for researchers. However, further research is needed to fully understand its mechanism of action and potential toxicity, which can have important implications for its use in scientific research and drug development.
Méthodes De Synthèse
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can be synthesized through a series of chemical reactions that involve the use of tert-butylamine, methylamine, and acetic anhydride. The process involves the formation of an oxazole ring, followed by the addition of a methylamino group and a tert-butyl group to the carboxylate group. The final product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and ethanol.
Propriétés
IUPAC Name |
tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(14-9(11-5)12-6)8(13)15-10(2,3)4/h1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHUCPKBRXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

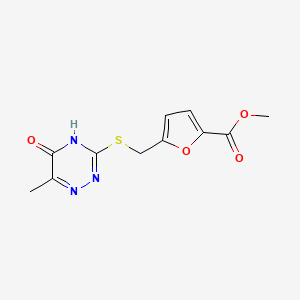
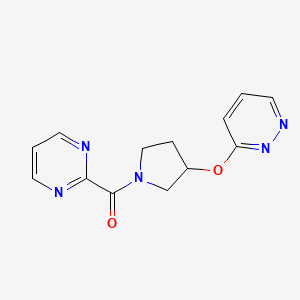
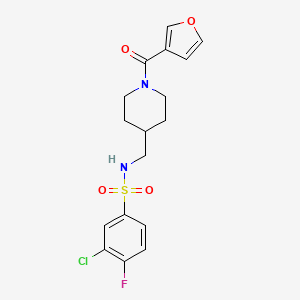
![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)

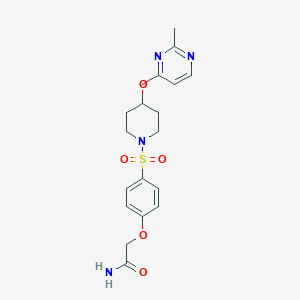
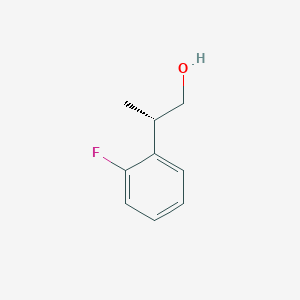
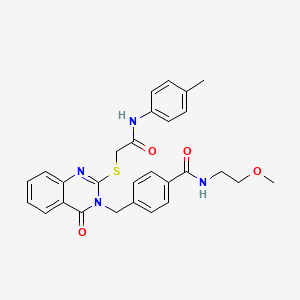
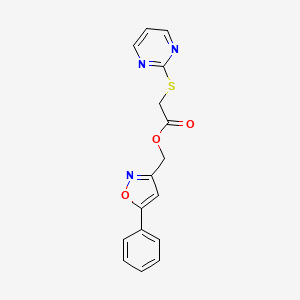
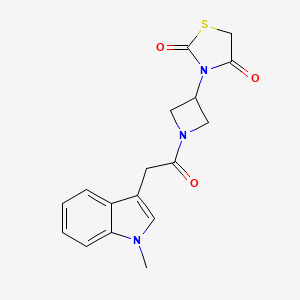

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)
![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)